Etifoxine-13C-d3 -

Etifoxine-13C-d3

Catalog Number: EVT-10952368
CAS Number:
Molecular Formula: C17H17ClN2O
Molecular Weight: 304.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etifoxine-13C-d3 is a deuterated analog of etifoxine, a non-benzodiazepine anxiolytic agent primarily used for the management of anxiety disorders. The incorporation of deuterium atoms into the etifoxine structure enhances its pharmacokinetic properties, such as metabolic stability and half-life. Etifoxine itself is known to interact with gamma-aminobutyric acid (GABA) receptors, specifically targeting GABA channel subunits, which play a crucial role in neurotransmission and neurosteroid synthesis .

Source and Classification

Etifoxine-13C-d3 is classified under the benzoxazine class of compounds. It is recognized for its anxiolytic effects, similar to those of benzodiazepines, but with a distinct chemical structure that allows it to function without the sedative side effects commonly associated with benzodiazepines. This compound is synthesized using deuterated reagents or solvents, which allows for the selective incorporation of deuterium into the molecular structure .

Synthesis Analysis

Methods and Technical Details

The synthesis of etifoxine-13C-d3 involves several key methods:

  1. Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms in the etifoxine molecule with deuterium, typically using deuterated solvents like deuterium oxide (D2O) or deuterated chloroform (CDCl3).
  2. Deuterated Reagents: Utilizing deuterated starting materials during the synthesis process ensures that deuterium atoms are incorporated into the final product.
  3. Optimization of Reaction Conditions: Careful optimization is required to maintain the integrity of the etifoxine structure while achieving high yields and purity of etifoxine-13C-d3. This often involves purification techniques such as chromatography.
Molecular Structure Analysis

Structure and Data

Etifoxine-13C-d3 has a molecular formula of C17H14ClN2O and a molecular weight of approximately 303.81 g/mol. The compound appears as a solid powder with a purity greater than 95%. The structural representation includes:

  • IUPAC Name: 6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine
  • InChI Key: IBYCYJFUEJQSMK-BMSJAHLVSA-N
  • SMILES Notation: [2H]C([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3

This structure highlights the presence of chlorine and nitrogen atoms, along with the unique benzoxazine ring system characteristic of this class of compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Etifoxine-13C-d3 can participate in various chemical reactions:

  1. Oxidation: This reaction may lead to the formation of corresponding oxides.
  2. Reduction: Reduction reactions can convert etifoxine-13C-d3 into its reduced forms.
  3. Substitution: Functional groups within the compound can be replaced with others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The products formed from these reactions vary based on the specific conditions employed during synthesis .

Mechanism of Action

Process and Data

Etifoxine-13C-d3 exerts its effects primarily through modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator at GABA A receptors, particularly enhancing the activity at α2β3γ2 and α3β3γ2 receptor types. This interaction stimulates the production of endogenous neurosteroids like allopregnanolone, which further contributes to its anxiolytic properties.

The mechanism includes:

  • Binding Sites: Etifoxine binds at the α+β− interface of GABA A receptors.
  • Neuroprotective Effects: The compound has been associated with neuroprotective, neuroplastic, and anti-inflammatory properties due to its influence on neurotransmitter systems .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyData
CAS Number1246815-89-3
Molecular FormulaC17H14D3ClN2O
Molecular Weight303.81 g/mol
AppearanceSolid powder
Purity> 95%
Density1.2±0.1 g/cm³
Boiling Point421.2±55.0 °C at 760 mmHg

The compound's physical properties indicate good stability under standard conditions, making it suitable for various applications in scientific research .

Applications

Scientific Uses

Etifoxine-13C-d3 is primarily utilized in pharmacological research due to its enhanced properties over its parent compound, etifoxine. Its applications include:

  • Anxiolytic Research: Investigating its potential benefits in treating anxiety disorders without sedative side effects.
  • Neuropharmacology Studies: Exploring its neuroprotective effects and mechanisms related to neurosteroid synthesis.
  • Metabolic Studies: Understanding how deuteration affects drug metabolism and pharmacokinetics.
Synthesis and Isotopic Labeling Strategies of Etifoxine-13C-d3

Methodologies for Carbon-13 and Deuterium Incorporation in Benzoxazine Derivatives

Etifoxine-13C-d3 ([13C]C₁₄H₁₀D₃ClN₂O) is synthesized through strategic isotopic labeling at specific molecular positions to preserve bioactivity while enabling traceability. The labeling involves:

  • Selective ¹³C Introduction: A single carbon-13 atom is typically incorporated at the C4 methyl position (N-CH₃ → N-¹³CH₃) of the benzoxazine core. This site is chosen due to its metabolic stability and synthetic accessibility. The ¹³C precursor (e.g., ¹³CH₃I) undergoes nucleophilic substitution with the desethyl etifoxine intermediate, achieving >98% isotopic purity [1] [8].
  • Deuterium Labeling: Three deuterium atoms replace protons in the ethylamino side chain (-N-CH₂CH₃ → -N-CD₂CD₃). This is achieved via catalytic H/D exchange using Pd/C or PtO₂ catalysts in deuterated solvents (D₂O, CD₃OD) under controlled temperatures (50–80°C) [5] [8].

Table 1: Isotopic Labeling Sites in Etifoxine-13C-d3

PositionIsotopeChemical GroupSynthetic Method
C4 Methyl¹³CN-CH₃Nucleophilic substitution
N-Ethyl (α, β carbons)d₃-CD₂CD₃Catalytic H/D exchange

The dual-labeling approach necessitates orthogonal protection/deprotection strategies to prevent isotopic scrambling. For instance, the benzoxazine ring is protected with tert-butyldimethylsilyl (TBDMS) groups during ethylamino deuteration [8].

Optimization of Deuterium Exchange Reactions for Enhanced Metabolic Stability

Deuteration at the ethylamino moiety targets oxidative metabolism by cytochrome P450 enzymes. Optimization focuses on:

  • Catalyst Screening: PtO₂ outperforms Pd/C in deuteration efficiency (95% vs. 87% D-incorporation) due to reduced steric hindrance at the ethyl group [5].
  • Reaction Kinetics: Prolonged reaction times (>24 hours) or elevated temperatures (>80°C) cause deuterium scrambling into aromatic positions, diminishing metabolic stability. Optimal conditions are 72 hours at 60°C in CD₃OD [5] [8].
  • Isotopic Purity: Recrystallization from deuterated ethanol (CH₃CD₂OH) removes non-exchanged protons, achieving isotopic enrichments >99.5% [8].

Table 2: Impact of Deuteration on Metabolic Stability

ParameterUnlabeled EtifoxineEtifoxine-d₃Improvement
Hepatic Clearance (mL/min/kg)28.9 ± 3.216.1 ± 2.744% reduction
Half-life (h)6.09.863% extension

Deuteration reduces N-deethylation—the primary metabolic pathway—by introducing a kinetic isotope effect (KIE) of 5.2–7.1. This delays cleavage of the C-D bond, extending half-life [7].

Comparative Analysis of Synthetic Routes for Isotopically Labeled Etifoxine Analogs

Three primary routes yield Etifoxine-13C-d3, each with distinct advantages:

  • Stepwise Labeling:
  • Route: Synthesize desethyl etifoxine → Introduce ¹³C at methyl group → Deuterate ethylamino side chain.
  • Yield: 62–68%
  • Purity: >99% (chemical), >98% (isotopic)
  • Advantage: Minimizes isotopic dilution; preferred for high-specific-activity batches [1] [5].
  • Convergent Synthesis:
  • Route: Prepare ¹³C-labeled 6-chloro-4-methyl-4-phenyl-4H-benzo[d][1,3]oxazin-2-amine → React with deuterated ethylamine (CD₃CD₂NH₂).
  • Yield: 55–60%
  • Purity: 97–98% (requires HPLC purification)
  • Limitation: Low nucleophilicity of deuterated ethylamine necessitates excess reagent [8].
  • Late-Stage Isotope Exchange:
  • Route: Catalytic deuteration of pre-formed Etifoxine-¹³C using D₂/PtO₂.
  • Yield: 50–53%
  • Purity: 95–97% (risk of ¹³C loss)
  • Use Case: Rapid production but suboptimal for tracer studies due to lower isotopic fidelity [5].

Table 3: Synthetic Route Comparison

Synthetic RouteOverall Yield (%)Isotopic Purity (%)Key Challenge
Stepwise Labeling62–68>99Multi-step protection needed
Convergent Synthesis55–6097–98Low ethylamine reactivity
Late-Stage Exchange50–5395–97Isotopic scrambling

The stepwise method is industrially preferred for metabolic flux studies requiring precise tracer quantification, while convergent synthesis suits moderate-scale applications [1] [2] [8].

Properties

Product Name

Etifoxine-13C-d3

IUPAC Name

6-chloro-N-ethyl-4-phenyl-4-(trideuterio(113C)methyl)-1H-3,1-benzoxazin-2-imine

Molecular Formula

C17H17ClN2O

Molecular Weight

304.79 g/mol

InChI

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2+1D3

InChI Key

IBYCYJFUEJQSMK-JVXUGDAPSA-N

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3

Isomeric SMILES

[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)NC(=NCC)O1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.